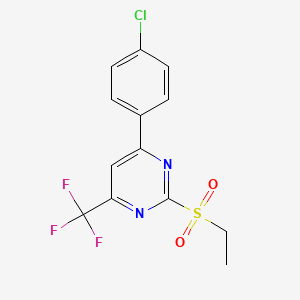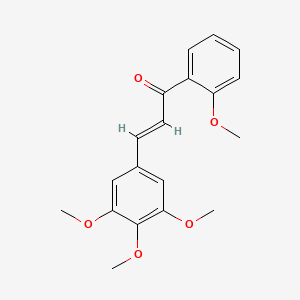
N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step reactions, starting from basic chemical building blocks to achieve the desired structural complexity. For instance, compounds with oxalamide groups and related structural motifs are typically synthesized through condensation reactions, involving intermediates such as esters, hydrazides, and subsequently forming the target oxalamide through specific rearrangement and cyclization reactions (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds containing oxalamide and related groups is characterized using techniques like X-ray crystallography. This allows for the detailed visualization of the compound's geometry, bonding patterns, and molecular conformations. For example, related compounds have been shown to crystallize in specific space groups, with molecular interactions such as hydrogen bonding playing a crucial role in their structural stabilization (Sharma et al., 2016).
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Reactions
In a study on copper-catalyzed coupling reactions, a related compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), demonstrated effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This suggests that compounds similar to N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide could play a role in facilitating diverse coupling reactions in organic chemistry (Chen, Li, Xu, & Ma, 2023).
Orexin Receptor Antagonism
Another compound, GSK1059865, which has a structural resemblance, acts as a selective antagonist of the Orexin-1 Receptor. It was evaluated in a binge eating model in female rats, suggesting the potential application of related compounds in the study of eating disorders and possibly in their treatment (Piccoli et al., 2012).
Molecular Interactions and Antagonism
Molecular interaction studies of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, shed light on the antagonist activity and the structural characteristics crucial for binding interactions. This indicates the potential for exploring similar compounds in receptor-ligand studies (Shim et al., 2002).
Structure-Activity Relationships
Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlight the importance of specific substituents and functional groups for potent activity. These findings can guide research into similar compounds, like this compound, in the context of receptor binding and antagonism (Lan et al., 1999).
Synthesis of Di- and Mono-Oxalamides
Research on a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides presents a methodology potentially applicable to the synthesis of compounds like this compound. This offers insights into synthetic routes and structural diversification (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-15-5-6-18(12-16(15)2)23-21(26)20(25)22-13-17-7-9-24(10-8-17)14-19-4-3-11-27-19/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYGVMIVALIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

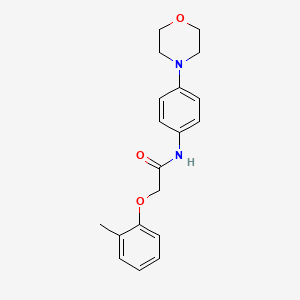

![Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B2480736.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)
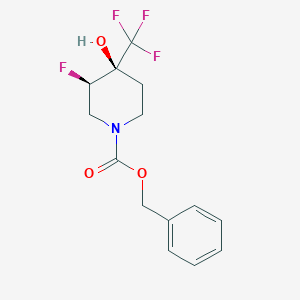
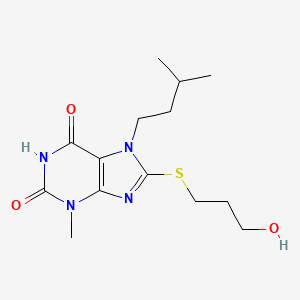

![2-[1-[2-(1-Methylindol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2480746.png)
![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480748.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2480750.png)
![8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480752.png)
